2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide
Overview
Description
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide is an organic compound with the molecular formula C10H20BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom, a methyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide typically involves the bromination of 3-methylbutanamide derivatives. One common method includes the reaction of 3-methylbutanamide with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 2-position of the butanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Major Products Formed
Hydroxyl Derivatives: Formed via substitution reactions.
Amines: Formed via reduction reactions.
Carboxylic Acids: Formed via oxidation reactions.
Scientific Research Applications
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules . These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methyl-2-butene: A vinylic bromide compound with similar bromination properties.
2-bromo-3-methylbutane: A brominated alkane with comparable reactivity in substitution reactions.
2-bromo-2-methylbutane: Another brominated derivative with similar chemical behavior.
Uniqueness
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide is unique due to its specific amide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-6-10(4,5)12-9(13)8(11)7(2)3/h7-8H,6H2,1-5H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPOWMNGWAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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